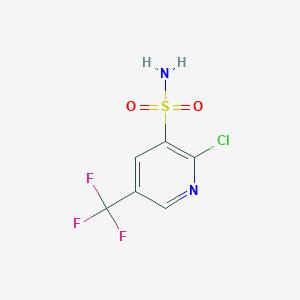

2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O2S/c7-5-4(15(11,13)14)1-3(2-12-5)6(8,9)10/h1-2H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUGCJLKPWAEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1S(=O)(=O)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101230182 | |

| Record name | 2-Chloro-5-(trifluoromethyl)-3-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-89-3 | |

| Record name | 2-Chloro-5-(trifluoromethyl)-3-pyridinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(trifluoromethyl)-3-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-trifluoromethyl-pyridine with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

Reduction Reactions: Reduction of the sulfonic acid amide group can lead to the formation of corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution Reactions: Formation of substituted pyridine derivatives.

Oxidation Reactions: Formation of sulfonic acid derivatives.

Reduction Reactions: Formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide

The synthesis of this compound typically involves methods that allow for the introduction of the trifluoromethyl group into the pyridine ring. Common approaches include:

- Chlorine/fluorine exchange : Utilizing trichloromethylpyridine as a precursor, this method facilitates the introduction of the trifluoromethyl group through selective fluorination.

- Direct substitution reactions : Employing trifluoromethyl active species to react with bromo- or iodopyridines, leading to the formation of various derivatives including 2-chloro-5-(trifluoromethyl)pyridine-3-sulfonamide .

Applications in Agrochemicals

The compound is primarily recognized for its role in developing agrochemicals. Its derivatives have shown efficacy in pest control and crop protection. Notably:

- Herbicides : Derivatives of trifluoromethylpyridines, including 2-chloro-5-(trifluoromethyl)pyridine-3-sulfonamide, have been incorporated into herbicides that target specific weed species while minimizing damage to crops. For instance, flupyrsulfuron-methyl, a derivative, has been effective against Alopecurus myosuroides and other broadleaf weeds .

Pharmaceutical Applications

In the pharmaceutical sector, 2-chloro-5-(trifluoromethyl)pyridine-3-sulfonamide has been investigated for its potential therapeutic effects:

- Anti-inflammatory agents : Research indicates that this compound may serve as a lead structure for developing new anti-inflammatory drugs due to its ability to modulate biological pathways involved in inflammation .

The unique physicochemical properties imparted by the trifluoromethyl group contribute significantly to the biological activity of 2-chloro-5-(trifluoromethyl)pyridine-3-sulfonamide. The electron-withdrawing nature of fluorine enhances the compound's reactivity and selectivity towards biological targets:

- Mechanism of Action : The compound's mechanism involves interaction with specific enzymes or receptors that play crucial roles in cellular processes. This interaction can lead to altered signaling pathways, resulting in therapeutic effects such as reduced inflammation or enhanced crop resistance .

Case Studies and Research Findings

Several studies have documented the effectiveness of 2-chloro-5-(trifluoromethyl)pyridine-3-sulfonamide and its derivatives:

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Reactivity

- Chlorine Position : Moving the chlorine from the 2-position (target compound) to the 6-position (6-chloro analog) significantly alters steric and electronic effects. For example, 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonamide may exhibit reduced reactivity in nucleophilic substitutions due to steric hindrance near the sulfonamide group.

- Functional Group Variations : Replacing the sulfonamide (SO₂NH₂) with an amine (NH₂) or iodine (I) modifies applications. The 3-iodo derivative is pivotal in cross-coupling reactions, while the 3-amine analog is a precursor to insecticides like fluazuron .

Physicochemical Properties

- Polarity and Solubility: The sulfonamide group in the target compound enhances water solubility compared to non-polar derivatives like 2-chloro-5-(trifluoromethyl)-3-iodopyridine .

- Thermal Stability : Halogenated pyridines with electron-withdrawing groups (e.g., CF₃, Cl) generally exhibit high thermal stability. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine has a boiling point of 172°C , while the sulfonamide analog likely surpasses this due to hydrogen bonding.

Biologische Aktivität

2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability. These structural characteristics can significantly influence the compound's interaction with biological targets.

Target Interaction

The trifluoromethyl group may enhance the binding affinity of the compound to its biological targets, potentially increasing selectivity. The exact mode of action remains to be fully elucidated but is believed to involve binding to specific enzymes or receptors, leading to modulation of their activity.

Pharmacokinetics

The pharmacokinetic profile suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, largely due to the presence of the trifluoromethyl group which enhances metabolic stability.

Antibacterial Activity

Research indicates that derivatives of pyridine compounds, including those with trifluoromethyl substitutions, exhibit significant antibacterial properties. For instance, compounds similar to 2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide have shown effectiveness against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .

Anticancer Activity

Studies have demonstrated that related compounds exhibit promising anticancer activity. For example, certain derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as therapeutic agents targeting cancer cell proliferation and survival pathways .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Research indicates that pyridine derivatives can inhibit inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation .

Case Studies

- Antibacterial Efficacy : A study evaluated several pyridine derivatives for their antibacterial activity against S. pneumoniae. The results demonstrated that certain derivatives significantly inhibited biofilm formation in a dose-dependent manner, showcasing their potential as therapeutic agents against bacterial infections .

- Anticancer Evaluation : In vitro studies on novel trifluoromethylpyridine amides revealed notable cytotoxicity against human leukemia cell lines, with IC50 values as low as 1.50 µM. These findings suggest that modifications to the pyridine structure can enhance anticancer efficacy .

Summary of Biological Activities

| Activity Type | Effect | MIC/IC50 Values | Target Organisms/Cells |

|---|---|---|---|

| Antibacterial | Significant inhibition | 40-50 µg/mL | E. faecalis, P. aeruginosa, K. pneumoniae |

| Anticancer | Cytotoxic effects | IC50 ~1.50 µM | Human leukemia cell lines |

| Anti-inflammatory | Inhibition of inflammatory pathways | Not specified | Various inflammation models |

Q & A

Q. What are the key physicochemical properties of 2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide, and how do they influence its handling in laboratory settings?

- Methodological Answer : Key properties include a melting point range of 28–34°C, boiling point ~147–152°C, density of 1.417 g/mL at 25°C, and logP of 2.75, indicating moderate hydrophobicity . The compound’s low melting point suggests storage at controlled temperatures (<25°C) to prevent liquefaction. Its density and solubility in organic solvents (e.g., dichloromethane) guide solvent selection for reactions. The trifluoromethyl group enhances metabolic stability but requires inert atmosphere handling to avoid hydrolysis .

Q. What synthetic routes are commonly employed for the preparation of 2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide?

- Methodological Answer : Two primary routes are:

- Sulfonylation : Reacting 3-chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride with ammonia or amines under anhydrous conditions (e.g., dichloromethane, pyridine catalyst) .

- Chlorination-Substitution : Starting from 5-(trifluoromethyl)pyridine-3-sulfonamide, chlorination at the 2-position using POCl₃ or PCl₅ at 80–100°C . Yield optimization (45–86%) requires strict moisture control and stoichiometric monitoring of chlorinating agents .

Q. What spectroscopic techniques are recommended for characterizing 2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and CF₃ group splitting patterns.

- FT-IR : Confirm sulfonamide N-H stretches (~3300 cm⁻¹) and S=O vibrations (~1350–1150 cm⁻¹) .

- X-ray Crystallography : Resolve stereoelectronic effects of the trifluoromethyl group and sulfonamide geometry, as demonstrated in related pyridinesulfonamide enantiomers .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of sulfonamide derivatives like 2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide?

- Methodological Answer : Enantiomers of structurally similar pyridinesulfonamides exhibit divergent biological activities. For example, R-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide showed 2.5-fold higher PI3Kα inhibition (IC₅₀ = 1.08 μM) than S-isomers due to optimized hydrogen bonding in kinase active sites . Chiral resolution via HPLC (Chiralpak AD-H column) and activity validation through kinase assays are recommended.

Q. What computational methods are used to predict the reactivity of 2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide in substitution reactions?

- Methodological Answer :

- DFT Calculations : Model nucleophilic substitution at the 2-chloro position using Gaussian09 with B3LYP/6-311+G(d,p) basis sets. Analyze frontier molecular orbitals (FMO) to predict regioselectivity .

- Molecular Docking : Simulate binding with biological targets (e.g., PI3Kα) using AutoDock Vina. Compare docking scores of derivatives to prioritize synthesis .

Q. How can reaction conditions be optimized for nucleophilic substitution at the chlorine position?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.

- Catalysis : Pd(PPh₃)₄ for Suzuki-Miyaura coupling or CuI for Ullmann-type aminations .

- Temperature : 80–120°C for aryl amine substitutions, monitored by TLC (hexane:EtOAc = 3:1).

- Work-Up : Quench excess reagents with aqueous NaHCO₃ and purify via silica gel chromatography .

Q. What strategies mitigate challenges in synthesizing 2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide derivatives with high regioselectivity?

- Methodological Answer :

- Directed Ortho-Metalation : Use TMPMgCl·LiCl to functionalize the pyridine ring before sulfonylation .

- Protecting Groups : Temporarily block the sulfonamide with Boc anhydride during halogenation steps .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 150°C) for improved yield in SNAr reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.